

The GGFG Sequence: A Linchpin in Modern Cleavable ADC Linker Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a critical component in the design of cleavable linkers for antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics. Its unique characteristics, particularly its high plasma stability and susceptibility to lysosomal proteases, have positioned it as a linker of choice in several successful ADCs, most notably Enhertu® (trastuzumab deruxtecan). This technical guide provides a comprehensive overview of the role of the GGFG sequence, detailing its mechanism of action, comparative performance data, and the experimental protocols essential for its evaluation.

The Core Function of the GGFG Linker: Balancing Stability and Controlled Release

The paramount challenge in ADC linker design is to achieve a delicate balance: the linker must be exceptionally stable in systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity, while also being efficiently cleaved to release the drug upon internalization into the target cancer cell. The GGFG sequence has proven to be highly effective in meeting these opposing demands.

Mechanism of Cleavage: A Lysosome-Activated Cascade

ADCs featuring a GGFG linker are internalized by target cancer cells through receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosome, an organelle characterized by a low pH and a high concentration of proteolytic enzymes. Within this acidic and enzyme-rich environment, lysosomal proteases, primarily cathepsin B and cathepsin L, recognize and cleave the GGFG tetrapeptide.[1][2] This enzymatic cleavage is the initiating event in a cascade that leads to the release of the active drug.

The cleavage of the GGFG sequence typically occurs between the phenylalanine and glycine residues. This initial cleavage is followed by the action of other peptidases that further degrade the peptide fragment. Crucially, this enzymatic action liberates a self-immolative spacer, most commonly a p-aminobenzyl carbamate (PABC) group, which is attached to the cytotoxic payload. The removal of the GGFG peptide triggers an electronic cascade within the PABC spacer, leading to its spontaneous decomposition and the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.



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Figure 1. Signaling pathway of GGFG linker cleavage and payload release.

Quantitative Comparison of Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for the GGFG linker in comparison to the widely studied Val-Cit (valine-citrulline) linker.

Linker	Enzyme	kcat/Km ($M^{-1}s^{-1}$)	Reference
GGFG	Cathepsin B	~4,500 - 9,100	[3]
Val-Cit	Cathepsin B	~6,200 - 8,500	[3]

Note: Kinetic parameters can vary depending on the specific substrate and assay conditions.

Table 1: Comparative In Vitro Cleavage Kinetics of GGFG and Val-Cit Linkers by Cathepsin B. This table illustrates the enzymatic efficiency of cathepsin B in cleaving GGFG and Val-Cit linkers. While both are effective substrates, their efficiencies are comparable, with specific rates being influenced by the attached payload and experimental setup.

ADC Linker	Species	Half-life (days)	% Payload Release (at 7 days)	Reference
GGFG-based	Human	>21	<5%	[4]
GGFG-based	Mouse	~8	~50%	[5]
Val-Cit-based	Human	Stable	Low	[4]
Val-Cit-based	Mouse	<1	High	[4]

Table 2: Comparative Plasma Stability of ADCs with GGFG and Val-Cit Linkers. This table highlights the superior stability of the GGFG linker, particularly in mouse plasma, compared to the Val-Cit linker, which is known to be susceptible to cleavage by mouse carboxylesterases. This stability is a critical factor for the translatability of preclinical data to clinical settings.

ADC	Linker	Tumor Model	Tumor Growth Inhibition (TGI)	Maximum Tolerated Dose (MTD) (mg/kg)	Reference
Trastuzumab deruxtecan (T-DXd)	GGFG	HER2+ Gastric Cancer (NCI-N87)	High	~20	[6]
Trastuzumab emtansine (T-DM1)	Non-cleavable	HER2+ Gastric Cancer (NCI-N87)	Moderate	~15	[6]
cAC10-vcMMAE	Val-Cit	CD30+ Lymphoma	High	2.5	[7]

Table 3: Comparative In Vivo Efficacy and Toxicity of ADCs. This table provides an overview of the in vivo performance of ADCs with different linkers. T-DXd, with its GGFG linker, demonstrates significant tumor growth inhibition and a favorable safety profile.

Detailed Experimental Protocols

Reproducible and robust experimental data are the foundation of ADC development. The following sections provide detailed methodologies for key assays used to characterize GGFG-containing ADCs.

In Vitro Protease Cleavage Assay

This assay is designed to determine the susceptibility and kinetics of linker cleavage by specific proteases.

Objective: To quantify the rate of payload release from a GGFG-linker-containing ADC upon incubation with recombinant human cathepsin B.

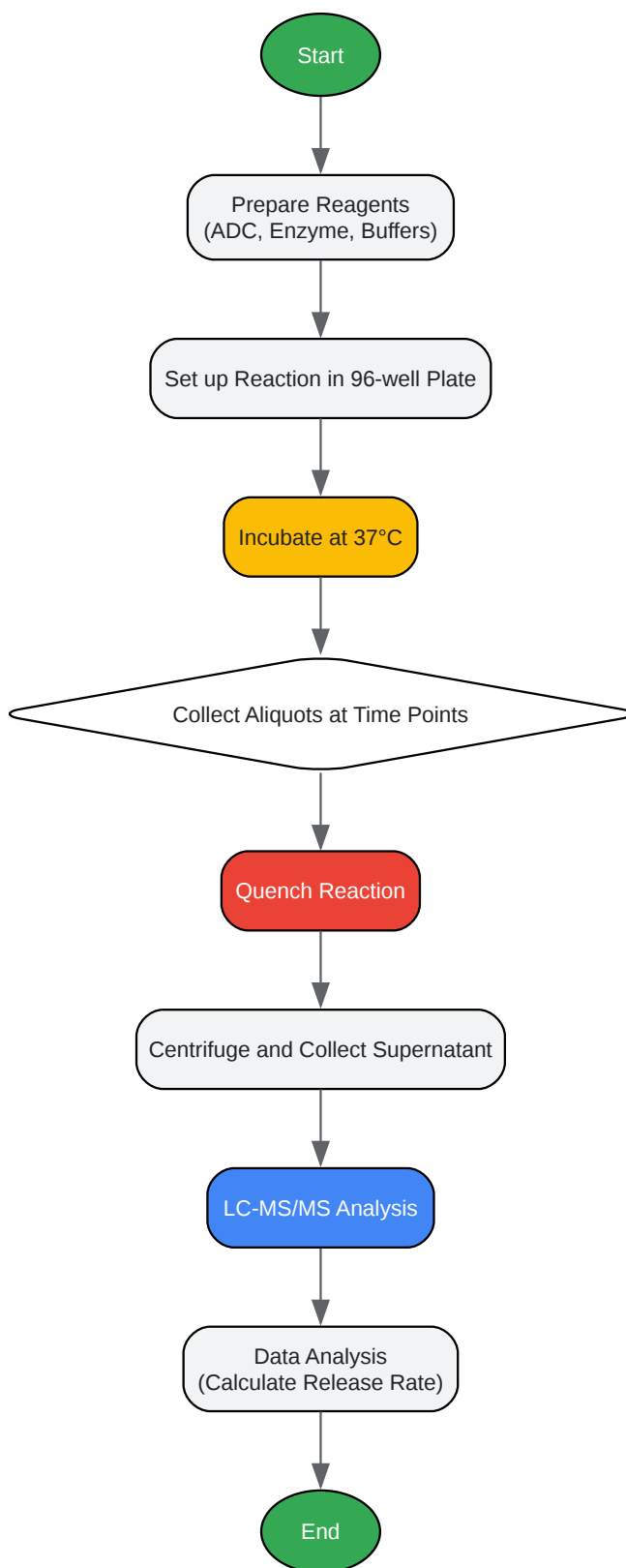
Materials:

- ADC with GGFG linker
- Recombinant human cathepsin B (active)
- Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
- Quench Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)
- 96-well microplate
- Incubator set to 37°C
- LC-MS/MS system

Procedure:

- **Enzyme Activation:** If required, activate the recombinant cathepsin B according to the manufacturer's instructions. This typically involves pre-incubation in the assay buffer containing a reducing agent like DTT.
- **Reaction Setup:** In a 96-well plate, add the ADC to the assay buffer to a final concentration of 1-10 μM .
- **Initiate Reaction:** Add activated cathepsin B to the wells containing the ADC to initiate the cleavage reaction. The final enzyme concentration should be in the range of 10-100 nM. Include a control well with ADC but no enzyme.
- **Incubation:** Incubate the plate at 37°C.
- **Time Points:** At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
- **Quenching:** Immediately quench the reaction by adding the aliquot to a tube containing the cold quench solution. This stops the enzymatic reaction and precipitates proteins.
- **Sample Preparation:** Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

- **LC-MS/MS Analysis:** Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
- **Data Analysis:** Plot the concentration of the released payload against time. The initial rate of cleavage can be determined from the linear portion of the curve. Kinetic parameters such as k_{cat} and K_m can be determined by running the assay with varying substrate concentrations.



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Figure 2. Experimental workflow for the in vitro protease cleavage assay.

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the ADC linker in a biologically relevant matrix.

Objective: To determine the rate of payload deconjugation from an ADC in human plasma.

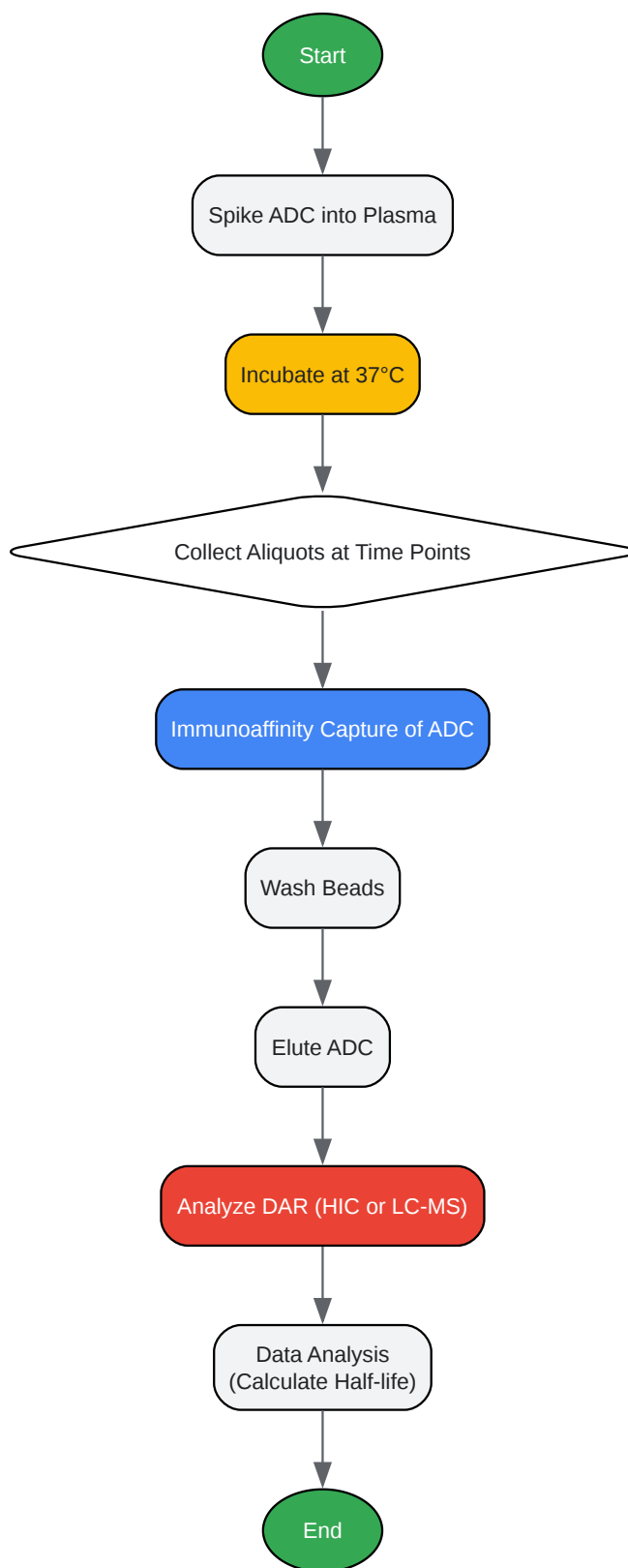
Materials:

- ADC with GGFG linker
- Human plasma (pooled, citrated)
- Phosphate-buffered saline (PBS)
- Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
- Wash Buffer: PBS with 0.05% Tween-20
- Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer: 1 M Tris, pH 8.0
- LC-MS/MS system

Procedure:

- Incubation: Spike the ADC into human plasma to a final concentration of 10-100 µg/mL. Incubate at 37°C.
- Time Points: At various time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot of the plasma sample.
- Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
- Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.

- Elution: Elute the captured ADC from the beads using the elution buffer.
- Neutralization: Immediately neutralize the eluted sample with the neutralization buffer.
- Analysis: Analyze the captured ADC using a suitable method to determine the drug-to-antibody ratio (DAR). Hydrophobic interaction chromatography (HIC) or LC-MS are commonly used.
- Data Analysis: Plot the average DAR over time. The rate of drug deconjugation and the half-life of the ADC in plasma can be calculated from this data.



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Figure 3. Experimental workflow for the in vitro plasma stability assay.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Objective: To assess the bystander killing effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

- Antigen-positive (Ag+) cancer cell line
- Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
- Cell culture medium and supplements
- ADC with GGFG linker
- 96-well cell culture plates (black, clear bottom for fluorescence microscopy)
- Fluorescence plate reader or high-content imaging system

Procedure:

- **Cell Seeding:** Seed a mixture of Ag+ and Ag- GFP-expressing cells into the wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells.
- **ADC Treatment:** After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC. Include untreated control wells.
- **Incubation:** Incubate the plate for 72-96 hours.
- **Analysis:**
 - **Fluorescence Measurement:** Measure the GFP fluorescence in each well using a fluorescence plate reader. A decrease in GFP signal in the co-culture wells compared to the Ag- only control wells indicates bystander killing.^{[8][9]}

- High-Content Imaging: Alternatively, use a high-content imaging system to visualize and quantify the number of viable GFP-positive cells.
- Data Analysis: Calculate the percentage of viable Ag- cells in each condition relative to the untreated control. A dose-dependent decrease in the viability of Ag- cells in the co-culture setting confirms a bystander effect.[10][11]

Conclusion

The GGFG tetrapeptide sequence represents a significant advancement in cleavable linker technology for antibody-drug conjugates. Its high plasma stability, coupled with its efficient cleavage by lysosomal proteases, provides a wide therapeutic window, maximizing on-target efficacy while minimizing systemic toxicity. The data and protocols presented in this guide offer a robust framework for the evaluation and implementation of GGFG-based linkers in the development of next-generation ADCs. As our understanding of the tumor microenvironment and the intricacies of ADC processing continues to evolve, the GGFG linker and its derivatives are poised to remain at the forefront of innovative cancer therapies.

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- To cite this document: BenchChem. [The GGFG Sequence: A Linchpin in Modern Cleavable ADC Linker Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604366#the-role-of-the-ggfg-sequence-in-cleavable-adc-linkers]

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